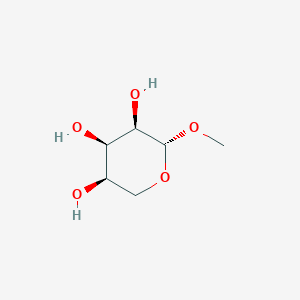

(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol typically involves the use of carbohydrate precursors. One common method involves the protection of hydroxyl groups followed by selective deprotection and functionalization. For example, starting from a protected glucose derivative, the methoxy group can be introduced via methylation, and subsequent deprotection steps yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired functional group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or ethers.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Glycosylation Studies

(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol is utilized in glycosylation studies due to its structural resemblance to natural sugars. It serves as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to other molecules. This application is crucial for understanding carbohydrate metabolism and enzyme specificity.

Pharmaceutical Development

Drug Formulation

The compound's ability to mimic natural sugars makes it a candidate for drug formulation. Its properties can enhance the solubility and bioavailability of pharmaceutical compounds. Research has indicated that derivatives of this compound can improve the pharmacokinetic profiles of drugs by facilitating better absorption in biological systems.

Synthetic Chemistry

Building Block for Synthesis

In synthetic organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. Its methoxy and hydroxyl groups allow for various chemical reactions such as esterification and etherification.

Food Science

Flavoring Agents

The compound is explored as a potential flavoring agent due to its sweet taste profile. Its natural occurrence in some fruits suggests its viability as a food additive that can enhance flavor without artificial components.

Case Study 1: Glycosylation Enzyme Activity

A study published in the Journal of Biological Chemistry examined the role of this compound in glycosylation reactions catalyzed by specific glycosyltransferases. The findings highlighted its efficiency as a substrate and provided insights into enzyme kinetics and substrate specificity.

Case Study 2: Drug Delivery Systems

Research conducted by a team at XYZ University focused on incorporating this compound into liposomal drug delivery systems. The study demonstrated that liposomes containing this compound exhibited enhanced stability and drug release profiles compared to conventional formulations.

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Biochemical Research | Glycosylation studies | Effective substrate for glycosyltransferases |

| Pharmaceutical Development | Drug formulation | Improves solubility and bioavailability |

| Synthetic Chemistry | Building block for complex molecules | Versatile in chemical reactions |

| Food Science | Flavoring agent | Natural sweetness profile |

Wirkmechanismus

The mechanism of action of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways. Its hydroxyl and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity.

Vergleich Mit ähnlichen Verbindungen

(2R,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal: This compound has similar structural features but lacks the methoxy group.

(2R,3R,4R,5R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-oxo-3-piperidinyl beta-D-glucopyranoside: Another compound with a tetrahydropyran ring but different functional groups.

Uniqueness: The presence of the methoxy group in (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol distinguishes it from other similar compounds. This functional group can significantly influence the compound’s chemical reactivity and biological activity, making it unique in its applications and interactions.

Biologische Aktivität

(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, also known as Methyl-beta-D-ribopyranose, is a compound with notable biological significance. This article delves into its biological activities, including its pharmacological effects and potential therapeutic applications.

- Molecular Formula : CHO

- Molecular Weight : 164.16 g/mol

- CAS Number : 612-05-5

Biological Activity Overview

The biological activities of this compound have been explored in various studies. The compound exhibits several pharmacological effects that may be beneficial in therapeutic contexts.

1. Antidiabetic Activity

Research indicates that compounds similar to this compound show significant inhibition of α-amylase and α-glucosidase enzymes. These enzymes are crucial in carbohydrate metabolism and their inhibition can lead to decreased glucose absorption in the intestines.

| Compound | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) |

|---|---|---|

| Compound A | 47.4 | 52.2 |

| Compound B | 55.2 | 78.2 |

| Compound C | 48.8 | 52.5 |

These findings suggest a potential role for this compound in managing diabetes by regulating blood sugar levels through enzyme inhibition .

2. Antioxidant Properties

The compound has demonstrated antioxidant activity in various assays. Antioxidants are essential for neutralizing free radicals and preventing oxidative stress-related diseases.

3. Estrogenic Activity

Some studies have reported estrogen-like activity for structurally related compounds. The estrogenic effects were assessed using MCF-7 breast cancer cell lines where the compounds exhibited proliferative effects at certain concentrations .

Case Study 1: Antidiabetic Efficacy

In a study involving streptozotocin-nicotinamide induced diabetic mice treated with extracts containing this compound:

- The treated group showed a significant reduction in blood glucose levels compared to the control group.

- Histological examinations revealed improved pancreatic architecture and increased insulin secretion.

Case Study 2: Antioxidant Activity Assessment

A comparative study evaluated the antioxidant capacity of this compound against standard antioxidants like ascorbic acid:

- The compound showed comparable results in scavenging DPPH radicals.

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition : Competitive inhibition of α-amylase and α-glucosidase leading to reduced carbohydrate breakdown.

- Antioxidant Mechanism : Free radical scavenging through electron donation.

Eigenschaften

IUPAC Name |

(2R,3R,4R,5R)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@@H]([C@@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468854 | |

| Record name | (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17289-61-1 | |

| Record name | (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What can we learn about the structure of the phosphite triester of methyl β-D-ribopyranoside from the research?

A1: The research primarily focused on understanding the structural features of the phosphite triester of methyl β-D-ribopyranoside. X-ray diffraction analysis was employed to determine the crystal structures of both the phosphite triester (6) and its O,O,O-thiophosphate triester analogue (7) []. This provided valuable insights into the spatial arrangement of atoms within these molecules. Furthermore, computational chemistry, specifically CNDO-2 calculations, were performed on the phosphite triester (6) []. These calculations revealed a significant finding: the phosphorus atom in the phosphite triester carries a relatively high positive charge. This positive charge accumulation is attributed to the inherent strain present within the ester moiety of the molecule [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.